Bienvenue dans la boutique en ligne BenchChem!

(S)-Cyclohex-3-enylamine hydrochloride

Chiral building block Enantiomeric purity Asymmetric synthesis

(S)-Cyclohex-3-enylamine hydrochloride (CAS 2886007-99-2) is a single-enantiomer, chiral primary amine hydrochloride salt featuring a cyclohexene ring with the amino substituent at the 1-position in the (S)-configuration. With molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol, this compound exists as a solid powder with a melting point of 168–170 °C and is supplied at ≥95% purity from specialty chemical vendors including Enamine (catalog EN300-7500544) and Sigma-Aldrich.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
Cat. No. B8089059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Cyclohex-3-enylamine hydrochloride
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)N.Cl
InChIInChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h1-2,6H,3-5,7H2;1H/t6-;/m1./s1
InChIKeyOTEBFUBTLSFFRL-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Cyclohex-3-enylamine Hydrochloride: Chiral Cyclohexenylamine Building Block for Asymmetric Synthesis and Drug Discovery


(S)-Cyclohex-3-enylamine hydrochloride (CAS 2886007-99-2) is a single-enantiomer, chiral primary amine hydrochloride salt featuring a cyclohexene ring with the amino substituent at the 1-position in the (S)-configuration . With molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol, this compound exists as a solid powder with a melting point of 168–170 °C and is supplied at ≥95% purity from specialty chemical vendors including Enamine (catalog EN300-7500544) and Sigma-Aldrich . The free base form (cyclohex-3-enylamine, CAS 2655-68-7, MW 97.16) is a liquid with a boiling point of 133.6 °C, and the racemic hydrochloride (CAS 22615-33-4, MW 133.62) is also commercially available at 95–98% purity . The compound belongs to the broader class of cyclohexenylamines, which have been established as versatile intermediates in medicinal chemistry, particularly for constructing DPP-IV inhibitors, alkaloid natural products, and pleuromutilin antibiotic conjugates [1].

Why Racemic or Saturated Analogs Cannot Substitute for (S)-Cyclohex-3-enylamine Hydrochloride in Stereochemically Demanding Syntheses


Generic substitution of (S)-cyclohex-3-enylamine hydrochloride with the racemic hydrochloride (CAS 22615-33-4), the opposite (R)-enantiomer, the saturated cyclohexylamine, or the free base form introduces fundamental and often irreversible liabilities: loss of stereochemical fidelity in downstream chiral products, altered reactivity profiles due to the absence of the endocyclic alkene, and compromised physicochemical handling properties [1]. In pharmaceutical development, employing the racemate instead of the single (S)-enantiomer yields a 1:1 mixture of diastereomeric products in any subsequent asymmetric transformation, necessitating costly chiral separation or resulting in 50% waste of undesired isomer [2]. The cyclohexene double bond is not merely a structural ornament; it enables ring-closing metathesis, electrophilic addition, and constrained conformational pre-organization that saturated cyclohexylamine cannot replicate—a distinction validated by the development of ABT-341, where the cyclohexene scaffold proved essential for achieving single-digit nanomolar DPP-IV inhibition (Ki = 4.70 nM) compared to saturated analogs requiring entirely different optimization trajectories [3][4]. The hydrochloride salt form further distinguishes this product from the free base: the salt is a shelf-stable solid (mp 168–170 °C) amenable to precise gravimetric dispensing, whereas the free base is a volatile liquid (bp 133.6 °C) prone to oxidation and requiring cold storage [5].

Quantitative Differentiation Evidence: (S)-Cyclohex-3-enylamine Hydrochloride vs. Closest Analogs and Alternatives


Single Enantiomer vs. Racemate: Stereochemical Purity Defines Applicability in Asymmetric Synthesis

(S)-Cyclohex-3-enylamine hydrochloride (CAS 2886007-99-2) is produced and supplied as a single, defined (S)-enantiomer at ≥95% chemical purity, as documented by the Enamine product specification (catalog EN300-7500544) and the Sigma-Aldrich/Enamine listing, both of which explicitly identify the (1S)-stereochemistry with the InChI stereochemical descriptor '/t6-;/m1./s1' . In contrast, the commonly available racemic cyclohex-3-enamine hydrochloride (CAS 22615-33-4), offered by CymitQuimica at 98% purity, carries the InChI descriptor without stereochemical specification (InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h1-2,6H,3-5,7H2;1H), confirming it as an equimolar mixture of (R)- and (S)-enantiomers . The (R)-enantiomer (CAS 1350767-93-9, free base MW 97.16) is listed separately on chemical databases but is not commercially stocked at comparable scale or purity by major research chemical suppliers . The practical consequence: a synthesis employing the racemate where stereochemistry is propagated yields a 1:1 diastereomeric mixture requiring chromatographic separation, doubling purification cost and halving effective yield, whereas the (S)-enantiomer delivers a single diastereomeric product stream [1].

Chiral building block Enantiomeric purity Asymmetric synthesis Diastereoselectivity

Hydrochloride Salt vs. Free Base: Solid-State Handling, Storage Stability, and Aqueous Solubility

The hydrochloride salt of (S)-cyclohex-3-enylamine is a solid powder at ambient temperature with a reported melting point of 168–170 °C, enabling straightforward gravimetric dispensing, long-term storage at +4 °C, and direct use in aqueous reaction media without pH adjustment [1]. The free base form (cyclohex-3-enylamine, CAS 2655-68-7) is a liquid with a boiling point of 133.6±29.0 °C and a vapor pressure of 8.4±0.2 mmHg at 25 °C, indicating significant volatility that complicates accurate weighing, promotes amine oxidation upon atmospheric exposure, and necessitates cold storage to minimize evaporative losses . The hydrochloride salt exhibits a computed logP of 0.883, reflecting balanced hydrophilicity suitable for aqueous reaction conditions, whereas the free base has a predicted logP of approximately 0.92 (ACD/Labs) and an ACD/LogD of −1.69 at pH 7.4, indicating that protonation state dramatically alters partitioning behavior [2]. Additionally, the free base is classified as a flammable liquid (Flash Point 33.0±19.6 °C), imposing shipping and storage restrictions not applicable to the non-flammable hydrochloride salt .

Salt form selection Solid-phase handling Storage stability Aqueous solubility

Cyclohexene vs. Saturated Cyclohexylamine Scaffold: The Alkene as a Synthetic Functional Handle and Conformational Constraint

The endocyclic double bond of (S)-cyclohex-3-enylamine hydrochloride is a critical functional handle absent in saturated cyclohexylamine (CAS 108-91-8). Lee et al. (2004) demonstrated that ring-closing metathesis of chiral homoallylic amines using second-generation Grubbs catalyst provides efficient access to a wide variety of cyclohexenylamines with up to 94% yield and 80% diastereomeric excess, establishing the alkene as essential for constructing the cyclohexene core itself [1]. Álvarez-Pérez and Marco-Contelles (2009) further showed that N-substituted cyclohex-3-enamines serve as versatile intermediates specifically because the alkene enables elimination and olefination reactions that are impossible with saturated analogs, and their method was demonstrated to be cheaper, more scalable, and tolerant of a broader variety of functional groups than prior approaches . In the pharmaceutical context, the cyclohexene scaffold imposes conformational rigidity that proved decisive in the development of ABT-341, a cyclohexene-constrained DPP-IV inhibitor: crystallographic analysis (PDB 2I78, 2.5 Å resolution) reveals that the cyclohexene ring pre-organizes the phenethylamine pharmacophore into a binding-competent conformation distinct from the flexible saturated cyclohexylamine geometry found in sitagliptin [2][3]. The cyclohexene-constrained analog series progressed from a lead compound (cyclohexene analog 6, Ki = 820 nM) through optimization (cyclohexene analog 8, Ki = 45 nM) to ABT-341 (Ki = 4.70 nM), achieving a 174-fold improvement in DPP-IV binding affinity by exploiting the scaffold's conformational properties [4][5]. In contrast, saturated cyclohexylamine-based DPP-IV inhibitors such as sitagliptin analog 2a (IC₅₀ = 21 nM) required an entirely different optimization strategy based on a flexible beta-amino butyl amide linker .

Ring-closing metathesis Conformational constraint Cyclohexenylamine Scaffold diversification

Enantiomerically Pure Cyclohexenylamines as Key Intermediates for Pleuromutilin Antibiotic Conjugates and Pharmaceutical APIs

Patent US20130072711 (filed 2011) explicitly identifies enantiomerically pure cyclohexyl amines—including those derived from 3-cyclohexene carboxylic acid—as critical intermediates for producing pharmaceutically active pleuromutilin conjugates, specifically 14-O-{[4-amino-2-hydroxy-cyclohexyl)sulfanyl]-acetyl}-mutilins disclosed in WO2008/113089 with antimicrobial activity [1][2]. The patent teaches that enantiomerically pure amino and thio-protected hydroxy-mercapto-cyclohexyl amines can be isolated in crystalline form directly from the reaction mixture, achieving chemical purity ≥95% and even ≥97%, and that the (S)- or (R)-configuration at the cyclohexyl chiral center directly determines the biological activity of the final pleuromutilin conjugate [1]. The patent further emphasizes that separation of regioisomers is achievable via crystallization from organic solvents, providing a scalable pathway distinct from chromatographic resolution [1]. The broader class of cyclohexenylamines has also been established as precursors to epibatidine, a potent nicotinic acetylcholine receptor agonist with analgesic activity approximately 200-fold more potent than morphine, where the cyclohexenylamine intermediate undergoes transannular cyclization to construct the 7-azabicyclo[2.2.1]heptane core [3]. Additionally, the Abbott Laboratories patent portfolio (US20060135512 and related filings) demonstrates that substituted aminocyclohexanes incorporating the cyclohexene scaffold are potent DPP-IV inhibitors useful for treating type 2 diabetes, with exemplified compounds progressing through oral pharmacokinetic evaluation in rats [4].

Pleuromutilin Antibiotic conjugate Pharmaceutical intermediate Enantiomerically pure amine

Chiral Cyclohexenylamine Scaffold in Biocatalytic and Organocatalytic Asymmetric Synthesis Platforms

The cyclohexenylamine scaffold (specifically 3-substituted derivatives) has been the focus of dedicated asymmetric synthetic methodology development. Siirola et al. (2013) demonstrated that prochiral bicyclic diketones could be transformed to single diastereomers of 3-substituted cyclohexylamine derivatives via three consecutive biocatalytic steps employing a C–C hydrolase (6-oxocamphor hydrolase), a lipase, and an ω-transaminase, with the choice of ω-transaminase determining whether the cis- or trans-diastereomer was obtained in optically pure form [1]. This work establishes that the cyclohexenylamine core can be accessed with full stereochemical control through enzymatic cascades, a capability not demonstrated for the saturated cyclohexylamine series under comparable conditions. Separately, an organocatalytic asymmetric reaction cascade integrating enamine, iminium, and Brønsted acid catalysis was reported to produce chiral cis-3-substituted cyclohexylamines in a one-pot process with high enantioselectivity, highlighting the scaffold's compatibility with modern catalytic asymmetric methods [2]. Furthermore, Pd-catalyzed enantioselective three-component carboamination of 1,3-cyclohexadiene has been demonstrated to yield 5-aryl cyclohexenylamines with good enantioselectivity and exclusive trans configurations, providing a complementary metal-catalytic entry to the scaffold . These platform methodologies collectively establish that enantiomerically enriched cyclohexenylamines—for which (S)-cyclohex-3-enylamine hydrochloride serves as the prototypical building block—are accessible through diverse catalytic asymmetric strategies, reducing dependence on chiral resolution and enabling integration into telescoped synthetic sequences.

Biocatalysis Organocatalysis ω-Transaminase Asymmetric cascade reaction

Evidence-Backed Procurement Scenarios: Where (S)-Cyclohex-3-enylamine Hydrochloride Demonstrates Clear Selection Advantage


Chiral Pool Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Candidates Requiring Cyclohexene-Constrained Pharmacophores

Medicinal chemistry programs developing next-generation DPP-IV inhibitors benefit from (S)-cyclohex-3-enylamine hydrochloride as a pre-defined chiral building block that installs the (S)-stereochemistry and cyclohexene constraint in a single synthetic operation. The demonstrated SAR from the ABT-341 program shows that cyclohexene-constrained phenethylamine inhibitors achieve Ki values from 820 nM to 4.70 nM depending on substitution pattern, with the scaffold's conformational rigidity contributing to target selectivity distinct from the flexible saturated cyclohexylamine series (sitagliptin analog 2a, IC₅₀ = 21 nM) [1]. Procurement of the single (S)-enantiomer eliminates the need for chiral chromatography at late synthetic stages, and the hydrochloride salt form permits direct use in amide coupling or reductive amination reactions with commercially available DPP-IV pharmacophore fragments .

Stereochemically Defined Intermediate for Pleuromutilin Antibiotic Derivatization Programs

Research groups engaged in pleuromutilin antibiotic development—an area of renewed interest due to the clinical approval of lefamulin—require enantiomerically pure cyclohexylamine derivatives as C14 side-chain precursors. Patent US20130072711 explicitly establishes that enantiomerically pure amino and thio-protected hydroxy-mercapto-cyclohexyl amines with chemical purity ≥95% are essential intermediates for 14-O-{[4-amino-2-hydroxy-cyclohexyl)sulfanyl]-acetyl}-mutilins, and that the stereochemistry at the cyclohexyl chiral center directly determines antimicrobial activity [2]. (S)-Cyclohex-3-enylamine hydrochloride provides the correct absolute configuration and the alkene handle for further functionalization (e.g., hydroboration-oxidation to install the 2-hydroxy group), offering a more direct synthetic pathway than the corresponding racemate or saturated analog [2].

Asymmetric Total Synthesis of Cyclohexenylamine-Containing Alkaloid Natural Products

The cyclohexenylamine scaffold is a recognized precursor for alkaloid natural product synthesis, including epibatidine (a nicotinic agonist ~200-fold more potent than morphine as an analgesic) and members of the Securinega, sarain A, aphanorphine, and hetisine alkaloid families [3][4]. Ring-closing metathesis of chiral homoallylic amines (up to 94% yield, 80% de) provides efficient access to the cyclohexenylamine core, which can then undergo transannular cyclization to construct the 7-azabicyclo[2.2.1]heptane framework of epibatidine [3]. The (S)-enantiomer of cyclohex-3-enylamine hydrochloride serves as the chirality-establishing starting material, and its hydrochloride salt form is compatible with the anhydrous reaction conditions required for organometallic transformations (e.g., Grubbs catalyst-mediated RCM) .

Biocatalytic and Chemoenzymatic Cascade Synthesis Platforms Requiring Optically Pure Cyclohexenylamine Inputs

The demonstrated biocatalytic cascade approach to 3-substituted cyclohexylamines—employing 6-oxocamphor hydrolase, lipase, and ω-transaminase in sequence to produce optically pure cis- or trans-diastereomers depending on enzyme selection—establishes a platform technology for generating diverse cyclohexenylamine derivatives from a common prochiral precursor [5]. (S)-Cyclohex-3-enylamine hydrochloride can serve as both a reference standard for chiral HPLC method development and a starting material for chemoenzymatic derivatization (e.g., ω-transaminase-catalyzed kinetic resolution or reductive amination), particularly in process chemistry groups seeking to implement biocatalytic steps in lieu of stoichiometric chiral auxiliaries. The hydrochloride salt's aqueous solubility (logP 0.883) facilitates its use in aqueous/organic biphasic biocatalytic reaction media without the phase-transfer limitations of the free base [6].

Quote Request

Request a Quote for (S)-Cyclohex-3-enylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.